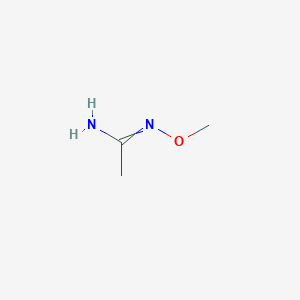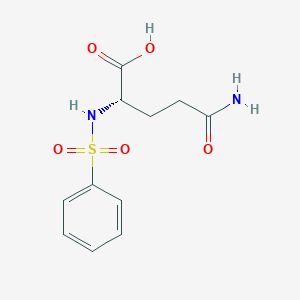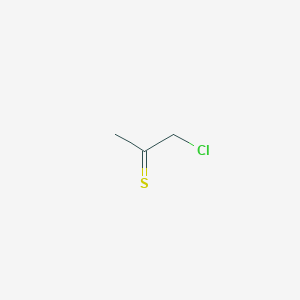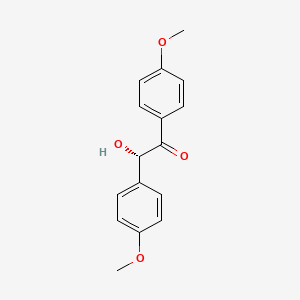![molecular formula C19H32O2 B14275094 5-[(Furan-2-yl)methyl]tetradecan-6-one CAS No. 140116-15-0](/img/structure/B14275094.png)
5-[(Furan-2-yl)methyl]tetradecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Furan-2-yl)methyl]tetradecan-6-one is a chemical compound that features a furan ring attached to a tetradecanone backbone. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the long alkyl chain of tetradecanone.
Preparation Methods
The synthesis of 5-[(Furan-2-yl)methyl]tetradecan-6-one can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with a Grignard reagent derived from tetradecyl bromide. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. The resulting intermediate is then oxidized to form the desired ketone.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(Furan-2-yl)methyl]tetradecan-6-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(Furan-2-yl)methyl]tetradecan-6-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it a useful tool in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(Furan-2-yl)methyl]tetradecan-6-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the long alkyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 5-[(Furan-2-yl)methyl]tetradecan-6-one include other furan derivatives and long-chain ketones. For example:
Furan-2-carbaldehyde: A simpler furan derivative used in various synthetic applications.
Tetradecanone: A long-chain ketone with similar physical properties but lacking the reactivity of the furan ring.
The uniqueness of this compound lies in its combination of a reactive furan ring with a long alkyl chain, providing a versatile platform for chemical modifications and applications.
Properties
CAS No. |
140116-15-0 |
|---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)tetradecan-6-one |
InChI |
InChI=1S/C19H32O2/c1-3-5-7-8-9-10-14-19(20)17(12-6-4-2)16-18-13-11-15-21-18/h11,13,15,17H,3-10,12,14,16H2,1-2H3 |
InChI Key |
PCBYQQXHYJPZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(CCCC)CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)


![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)

![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)

![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
